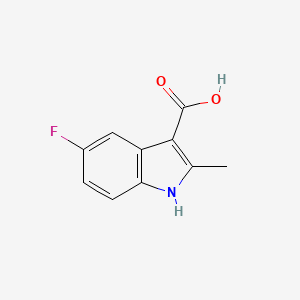

5-Fluor-2-methyl-1H-indol-3-carbonsäure

Übersicht

Beschreibung

5-fluoro-2-methyl-1H-indole-3-carboxylic acid: is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The fluorine atom can enhance the compound’s binding affinity and selectivity towards biological targets, making it a valuable tool in the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for further drug development .

Industry: In the industrial sector, 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a versatile compound for various industrial applications .

Wirkmechanismus

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Indole derivatives can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid typically involves the fluorination of 2-methyl-1H-indole-3-carboxylic acid. One common method is the electrophilic substitution reaction where a fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the 5-position of the indole ring . The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like nitration, reduction, and cyclization, followed by fluorination and carboxylation to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as 5-fluoro-2-methyl-1H-indole-3-carboxylic acid N-oxide.

Reduction: Reduced derivatives like 5-fluoro-2-methyl-1H-indole-3-carboxylic acid alcohol.

Substitution: Substituted products like 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

- 5-fluoro-3-methyl-1H-indole-2-carboxylic acid

- 5-fluoro-2-methyl-1H-indole-3-carboxaldehyde

- 5-fluoro-2-methyl-1H-indole-3-acetic acid

Comparison: Compared to other similar compounds, 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the carboxylic acid group at the 3-position make it particularly suitable for certain synthetic and medicinal applications .

Biologische Aktivität

5-Fluoro-2-methyl-1H-indole-3-carboxylic acid (5F2M-ICA) is an indole derivative that has garnered attention due to its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5F2M-ICA has the molecular formula and a molecular weight of approximately 193.177 g/mol. The compound features a fluorine atom at the fifth position of the indole ring and a carboxylic acid group at the third position, contributing to its unique chemical reactivity and biological properties. Its planar structure facilitates effective interactions within biological systems, making it a subject of interest for drug design and development.

Mechanisms of Biological Activity

Research indicates that 5F2M-ICA exhibits various biological activities through multiple mechanisms:

- NMDA Receptor Modulation : Studies suggest that 5F2M-ICA may act as an antagonist at the glycine binding site of the NMDA receptor complex, which plays a crucial role in excitatory neurotransmission in the central nervous system. This modulation can influence neuronal signaling and plasticity.

- Anti-Cancer Potential : The compound has been investigated for its potential anti-cancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. Indole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial properties .

- Proteomics Applications : In proteomics research, 5F2M-ICA is utilized in specific labeling strategies for protein analysis, aiding in protein identification and characterization.

Comparative Biological Activity

To understand the uniqueness of 5F2M-ICA, it is essential to compare it with other structurally similar compounds. The following table summarizes some related indole derivatives along with their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Fluorinated indole without carboxylic acid | Anticancer properties |

| 6-Bromoindole | Bromine substitution at position 6 | Antimicrobial activity |

| 5-Fluoro-1H-indole-3-carboxylic acid | Similar carboxylic group but different substitution pattern | Potential anti-inflammatory effects |

The presence of both fluorine and methyl groups along with the carboxylic acid distinguishes 5F2M-ICA from these similar compounds, potentially enhancing its biological activity and specificity in therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 5F2M-ICA:

- Neuropharmacology : A study demonstrated that 5F2M-ICA effectively modulates NMDA receptor activity, suggesting its potential use in treating neurological disorders associated with excitatory neurotransmission dysregulation.

- Cancer Research : Research has shown that derivatives of indole, including 5F2M-ICA, can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to 5F2M-ICA have exhibited cytotoxic effects against human leukemia strains .

- Antimicrobial Studies : Preliminary investigations suggest that 5F2M-ICA may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.

Future Research Directions

Despite promising findings, further research is needed to fully elucidate the biological mechanisms underlying the activity of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of its interactions with various biological targets beyond NMDA receptors.

- Development of novel derivatives to enhance efficacy and reduce potential side effects.

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYHXNJUDRPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543191 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98621-77-3 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.